Anemarsaponin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anemarsaponin B is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

科学研究应用

Chemistry: It serves as a model compound for studying steroidal saponins and their chemical properties.

Biology: Anemarsaponin B has shown promise in modulating immune responses and reducing inflammation.

作用机制

Target of Action

Anemarsaponin B has been found to target several key proteins involved in inflammation and cellular signaling. These include the p65 subunit of NF-κB, IκBα, and proteins in the MAPK pathway such as TAK, p38, JNK, and ERK . These targets play crucial roles in immune response, inflammation, and cellular signaling .

Mode of Action

This compound interacts with its targets to modulate their activity. It inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα . It also reduces the phosphorylation of TAK, p38, JNK, and ERK proteins in the MAPK pathway . These interactions lead to changes in cellular signaling and immune response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . By reducing the phosphorylation of key proteins in this pathway, this compound can modulate cellular responses to various stimuli, including inflammation .

Result of Action

This compound has been shown to have anti-inflammatory effects. It reduces the expression and production of pro-inflammatory cytokines, including TNF-α and IL-6 . It also alleviates apoptosis of pancreatic histiocytes in an acute pancreatitis model . These effects suggest that this compound could have potential therapeutic applications in conditions characterized by inflammation and cell death.

生化分析

Biochemical Properties

Anemarsaponin B demonstrates capabilities in reducing immune inflammation, making it a promising candidate for acute pancreatitis treatment . It interacts with key biomolecules such as lipase, amylase, TNF-α, IL-1β, IL-6, SOD, and GSH-Px . The nature of these interactions involves the reduction of inflammation and the modulation of the MAPK pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of lipase, amylase, and cytokines, and increasing the levels of SOD and GSH-Px . It also impacts cell signaling pathways, specifically the MAPK pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein . These binding interactions with biomolecules lead to changes in gene expression and enzyme activity, contributing to its anti-inflammatory effects .

准备方法

Synthetic Routes and Reaction Conditions: Anemarsaponin B can be isolated from the rhizomes of Anemarrhena asphodeloides. The isolation process typically involves extraction with methanol, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Advances in biotransformation techniques may also offer potential for more efficient production .

化学反应分析

Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the double bonds within the steroidal structure.

Substitution: Substitution reactions can occur at the glycosidic linkages.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

相似化合物的比较

Anemarsaponin B is part of a family of steroidal saponins, which includes:

- Timosaponin D

- Timosaponin E1

- This compound II

Comparison:

- Timosaponin D and E1: These compounds also exhibit anti-inflammatory and anticancer activities but differ in their glycosidic linkages and specific molecular targets .

- This compound II: Similar in structure to this compound, it has shown comparable biological activities but may differ in potency and specific applications .

This compound stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic development .

生物活性

Anemarsaponin B is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention for its various biological activities, particularly its anti-inflammatory properties and potential effects on drug metabolism.

- Chemical Name : this compound

- CAS Number : 139051-27-7

- Molecular Formula : C27H42O5

- Molecular Weight : 442.63 g/mol

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in models of inflammation induced by lipopolysaccharides (LPS). Research indicates that this compound reduces the expression of key inflammatory mediators:

- Inducible Nitric Oxide Synthase (iNOS)

- Cyclooxygenase-2 (COX-2)

- Pro-inflammatory Cytokines : Tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6)

In a study utilizing RAW 264.7 macrophages, this compound was shown to inhibit LPS-induced activation of nuclear factor-kappa B (NF-kB), a critical transcription factor in the inflammatory response. The mechanism involves blocking the phosphorylation of inhibitory kappa B-alpha (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-kB, thereby reducing its transcriptional activity .

2. Inhibition of Platelet Aggregation

This compound has also been found to inhibit platelet aggregation induced by platelet-activating factor (PAF) in vitro. This suggests potential applications in managing cardiovascular conditions where platelet aggregation plays a critical role .

3. Effects on Cytochrome P450 Enzymes

Recent studies have explored this compound's impact on cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP2E1. These enzymes are crucial for drug metabolism:

| Enzyme | IC50 Value (μM) | Inhibition Type |

|---|---|---|

| CYP3A4 | 13.67 | Non-competitive |

| CYP2D6 | 16.26 | Competitive |

| CYP2E1 | 19.72 | Competitive |

The inhibition of these enzymes indicates that this compound may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .

Mechanistic Insights

The anti-inflammatory mechanism of this compound involves several signaling pathways:

- NF-kB Pathway : Inhibition of NF-kB activity leads to decreased expression of inflammatory genes.

- p38 MAPK Pathway : The compound also inhibits the phosphorylation of MAP kinase kinases involved in this pathway, further contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have validated the biological activities of this compound:

- Study on RAW 264.7 Macrophages :

- Platelet Aggregation Study :

- Cytochrome P450 Inhibition Study :

属性

IUPAC Name |

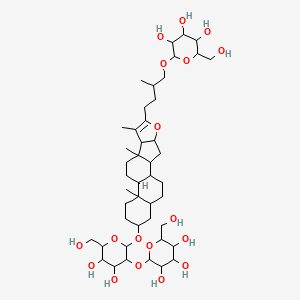

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。